Fluvoxamine

Descripción general

Descripción

La fluvoxamina es un inhibidor selectivo de la recaptación de serotonina (ISRS) utilizado principalmente para tratar el trastorno depresivo mayor y el trastorno obsesivo-compulsivo. También se utiliza para trastornos de ansiedad como el trastorno de pánico, el trastorno de ansiedad social y el trastorno de estrés postraumático . La fluvoxamina se introdujo por primera vez en la práctica clínica en 1983 y desde entonces se ha utilizado ampliamente en varios países .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La fluvoxamina se sintetiza mediante un proceso de varios pasos. Un método común implica la reacción de 5-metoxi-1-[4-(trifluorometil)fenil]pentan-1-ona con hidroxilamina para formar la oxima. Este intermedio luego reacciona con 2-cloroetanamina para producir fluvoxamina .

Métodos de producción industrial: La producción industrial de fluvoxamina a menudo emplea un método de síntesis en un solo recipiente. Esto implica la reacción de 5-metoxi-1-[4-(trifluorometil)fenil]pentan-1-ona con hidroxilamina y la posterior reacción con 2-cloroetanamina en presencia de un solvente adecuado . El producto se purifica luego mediante cristalización u otras técnicas de separación.

Análisis De Reacciones Químicas

Tipos de reacciones: La fluvoxamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La fluvoxamina se puede oxidar para formar el metabolito ácido de fluvoxamina.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La fluvoxamina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: A menudo se emplean nucleófilos fuertes como el hidruro de sodio o el terc-butóxido de potasio.

Productos principales:

Oxidación: Metabolito ácido de fluvoxamina.

Reducción: Formas reducidas de fluvoxamina, aunque menos comunes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Obsessive-Compulsive Disorder

Fluvoxamine is widely recognized for its effectiveness in treating OCD. Numerous randomized controlled trials have demonstrated significant improvements in OCD symptoms among children, adolescents, and adults. A systematic review indicated that this compound is effective in reducing OCD symptoms, with a number needed to treat (NNT) of 5, suggesting that it is beneficial for a substantial proportion of patients .

Anxiety Disorders

In addition to OCD, this compound has been shown to be effective in treating anxiety disorders, including social anxiety disorder (SAD) and panic disorder. Research indicates that this compound significantly reduces anxiety symptoms and improves overall functioning in affected individuals .

Preventing Hospitalization

This compound has gained attention for its potential role in managing COVID-19. A systematic review and meta-analysis involving over 2,000 participants indicated that this compound significantly reduces the risk of hospitalization due to COVID-19, with probabilities ranging from 94.1% to 98.6% for its effectiveness . This effect is attributed to this compound's anti-inflammatory properties and its ability to modulate immune responses.

Glioblastoma Multiforme

Recent studies have identified this compound as a promising candidate for the treatment of glioblastoma multiforme (GBM). Research showed that this compound inhibits actin polymerization, which is crucial for cancer cell migration and invasion. In vitro studies demonstrated that this compound significantly reduced the invasiveness of GBM cells by disrupting key signaling pathways such as focal adhesion kinase (FAK) and Akt/mTOR .

Case Study: Animal Model

In an animal model study, daily administration of this compound led to smaller tumor sizes and prolonged survival in mice implanted with human glioma stem cells. The results suggest that this compound could serve as an anti-invasive therapy for GBM, potentially improving patient outcomes without significant side effects .

Summary of Findings

The following table summarizes the applications of this compound across various medical fields:

Mecanismo De Acción

La fluvoxamina funciona como un inhibidor selectivo de la recaptación de serotonina inhibiendo el transportador de serotonina (SERT). Esto aumenta los niveles de serotonina en la hendidura sináptica, mejorando la neurotransmisión serotoninérgica . Además, la fluvoxamina actúa como un agonista en los receptores sigma-1, que regulan la liberación de neurotransmisores como el glutamato, la dopamina y la norepinefrina . Este doble mecanismo contribuye a sus efectos antidepresivos y ansiolíticos .

Compuestos similares:

Sertralina: Otro ISRS con un mecanismo de acción similar pero un perfil de efectos secundarios diferente.

Fluoxetina: Conocido por su vida media más larga y diferentes propiedades farmacocinéticas.

Paroxetina: Inhibidor de la recaptación de serotonina más potente, pero con una mayor incidencia de síntomas de abstinencia.

Singularidad de la fluvoxamina: La fluvoxamina es única debido a su alta afinidad por los receptores sigma-1, lo que puede contribuir a sus efectos terapéuticos y perfil de efectos secundarios distintos . También es conocido por su perfil de efectos secundarios gastrointestinales relativamente favorable en comparación con otros ISRS .

Comparación Con Compuestos Similares

Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.

Fluoxetine: Known for its longer half-life and different pharmacokinetic properties.

Paroxetine: More potent serotonin reuptake inhibitor but with a higher incidence of withdrawal symptoms.

Uniqueness of Fluvoxamine: this compound is unique due to its high affinity for sigma-1 receptors, which may contribute to its distinct therapeutic effects and side effect profile . It is also known for its relatively favorable gastrointestinal side effect profile compared to other SSRIs .

Actividad Biológica

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is primarily known for its use in treating obsessive-compulsive disorder (OCD) and major depressive disorder. Recent studies have expanded its biological activity beyond psychiatric applications, revealing significant effects on neural stem cells, immune response, and potential therapeutic roles in COVID-19. This article presents a comprehensive overview of the biological activities of this compound, supported by data tables and case studies.

This compound's biological activity is mediated through several mechanisms:

- Neurogenesis and Oligodendrogenesis : this compound has been shown to stimulate the proliferation and differentiation of neural stem cells (NSCs), particularly towards oligodendrocytes, which are crucial for myelin production in the central nervous system (CNS). In vitro studies indicate that low concentrations of this compound (1-5 nM) significantly enhance NSC viability and promote the expression of key genes involved in neurogenesis, such as Notch1, Hes1, and Ki-67 .

- Immune Modulation : In animal models of multiple sclerosis (MS), this compound treatment resulted in decreased clinical scores and reduced immune cell infiltration in the spinal cord. This was accompanied by a decrease in pro-inflammatory cytokines (IFN-γ) and an increase in anti-inflammatory cytokines (IL-4), suggesting a potential role in modulating immune responses during neuroinflammatory conditions .

- Antiviral Activity : this compound has garnered attention for its potential use in treating COVID-19. Several randomized controlled trials have demonstrated that this compound can reduce the risk of clinical deterioration in patients with mild to moderate COVID-19. For instance, one study reported that none of the patients receiving this compound experienced clinical deterioration compared to 8.7% in the placebo group .

Table 1: Summary of Key Clinical Trials Involving this compound

Case Studies

- This compound in COVID-19 Management : A randomized clinical trial involving 1175 participants showed that patients treated with this compound had significantly lower rates of hospitalization compared to those receiving placebo. The study highlighted this compound's potential as an early intervention to prevent severe outcomes in COVID-19 patients .

- Neuroprotective Effects : In a study assessing this compound's effects on MS models, researchers found that treatment led to improved neurological scores and reduced markers of inflammation and demyelination, indicating its potential neuroprotective properties .

Propiedades

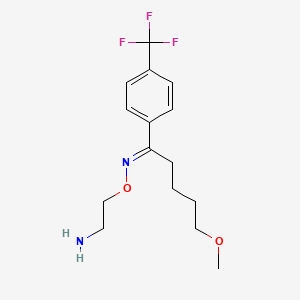

IUPAC Name |

2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860673 | |

| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluvoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.34e-03 g/L | |

| Record name | Fluvoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61718-81-8, 54739-18-3 | |

| Record name | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61718-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluvoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 122.5 °C | |

| Record name | Fluvoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.